Cis-4-Decenoyl-coenzyme A is a significant intermediate in the metabolism of fatty acids, particularly in the catabolism of linoleic acid. It plays a crucial role in the fatty acid oxidation pathway, where it is involved in various biochemical reactions that help convert fatty acids into energy. This compound is characterized by its unique structure, which includes a cis double bond at the fourth carbon position of the decenoic acid chain.
Cis-4-Decenoyl-coenzyme A is primarily derived from the enzymatic breakdown of linoleic acid. It can also be synthesized in vitro through various chemical methods that involve the use of mixed anhydrides and coenzyme A derivatives. The synthesis typically requires specific conditions to ensure high yields and purity.
This compound belongs to the class of acyl-coenzyme A derivatives, which are essential for fatty acid metabolism. Acyl-coenzyme A compounds are generally classified based on the length of their carbon chains and the presence of double bonds, making cis-4-Decenoyl-coenzyme A a medium-chain acyl-coenzyme A with one cis double bond.
The synthesis of cis-4-Decenoyl-coenzyme A can be achieved through a series of steps involving mixed anhydrides. The process begins with the preparation of cis-4-Decenoic acid, which is then reacted with coenzyme A trilithium salt to form cis-4-Decenoyl-coenzyme A.
Cis-4-Decenoyl-coenzyme A has a complex molecular structure characterized by:
The structural analysis reveals significant details about its functional groups and stereochemistry, which are critical for its biological activity. The compound's three-dimensional structure can be visualized using molecular modeling software that depicts its spatial arrangement.
Cis-4-Decenoyl-coenzyme A participates in several enzymatic reactions within metabolic pathways:
The reaction mechanisms often involve specific enzyme catalysis that facilitates the transformation of acyl-CoA derivatives into more complex structures or simpler metabolites, ultimately leading to energy release.
Cis-4-Decenoyl-coenzyme A functions primarily as an acyl donor in metabolic pathways. Its mechanism involves:
The activity of acyl-CoA dehydrogenases is crucial for assessing metabolic disorders related to fatty acid oxidation, making cis-4-Decenoyl-coenzyme A a vital component in clinical diagnostics .
Relevant data regarding its physical and chemical properties can be obtained from experimental studies that analyze its behavior under different conditions .
Cis-4-Decenoyl-coenzyme A has several applications in scientific research:
Medium-chain unsaturated acyl-CoAs (C₆-C₁₂) occupy a distinct niche in lipid metabolism due to their intermediate chain length and structural complexity conferred by double bonds. These compounds, including cis-4-decenoyl-CoA, are categorized by the ChEBI ontology under "medium-chain fatty acyl-CoA" (CHEBI:61907), characterized by aliphatic tails of 6–13 carbons with at least one unsaturated bond [3]. Their physicochemical properties differ substantially from saturated counterparts: the cis double bonds introduce kinks in the hydrocarbon chain, reducing melting points and influencing protein-ligand interactions. Within cellular metabolism, these compounds primarily arise through:
Table 1: Characteristics of Medium-Chain Unsaturated Acyl-CoAs Relevant to cis-4-Decenoyl-CoA
Compound | Systematic Name | Carbon Chain | Double Bond Position | Metabolic Origin |
---|---|---|---|---|
cis-4-Decenoyl-CoA | dec-4-enoyl-CoA | C10:1 | Δ⁴ cis | Linoleate β-oxidation |
cis-3-Octenoyl-CoA | oct-3-enoyl-CoA | C8:1 | Δ³ cis | Palmitoleate oxidation |
trans-2-Hexenoyl-CoA | hex-2-enoyl-CoA | C6:1 | Δ² trans | Butyrate oxidation |
9-Decenoyl-CoA | dec-9-enoyl-CoA | C10:1 | Δ⁹ cis | Oleate β-oxidation |
The structural diversity within this class necessitates specialized enzymatic machinery for efficient catabolism. For cis-4-decenoyl-CoA, the Δ⁴ cis configuration presents a metabolic challenge as it generates conjugated dienoyl-CoA intermediates that cannot proceed through standard β-oxidation cycles without auxiliary enzymes like 2,4-dienoyl-CoA reductase (DECR) and Δ³,Δ²-enoyl-CoA isomerase [3] [7]. These enzymes enable the isomerization and reduction required to transform the cis-double bond into a trans-Δ² configuration compatible with core β-oxidation enzymes. The concentration dynamics of these intermediates—normally maintained at low steady-state levels—become disrupted in genetic disorders affecting auxiliary enzymes, transforming them from transient metabolites into diagnostic biomarkers [8].
The metabolism of cis-4-decenoyl-CoA showcases the compartmentalized cooperation between mitochondria and peroxisomes in unsaturated fatty acid oxidation. Mitochondria primarily handle the bulk degradation of unsaturated fatty acids, while peroxisomes participate in the initial shortening of very-long-chain precursors. Both organelles process cis-4-decenoyl-CoA but employ distinct enzymatic strategies:
Mitochondrial Processing:In mitochondria, cis-4-decenoyl-CoA undergoes dehydrogenation by acyl-CoA dehydrogenase to form 2trans,4cis-decadienoyl-CoA. This intermediate is reduced by the NADPH-dependent mitochondrial 2,4-dienoyl-CoA reductase (DECR1) to 3trans-decenoyl-CoA. Subsequently, Δ³,Δ²-enoyl-CoA isomerase (ECI) converts it to 2trans-decenoyl-CoA, which re-enters the core β-oxidation spiral [7] [8]. Genetic ablation of DECR1 in mice causes profound metabolic disturbances, including hypoglycemia, hepatic steatosis, and cold intolerance. DECR1-deficient mice accumulate unsaturated fatty acids in liver triglycerides and exhibit elevated serum decadienoylcarnitine—a derivative of incomplete linoleate oxidation—confirming the pathway's essential role [8].
Peroxisomal Processing:Peroxisomes metabolize cis-4-decenoyl-CoA via an analogous but structurally distinct peroxisomal 2,4-dienoyl-CoA reductase (DECR2). Crystallographic studies reveal DECR2's unique active site configuration lacking the tyrosine-serine pair characteristic of mitochondrial DECR1. Instead, it employs an aspartate residue hydrogen-bonded to a water molecule for substrate protonation [5]. This structural divergence enables DECR2 to accommodate very-long-chain polyunsaturated fatty acids through hinge movements in its substrate-binding domain. Biochemically, DECR2 exhibits a 6-fold lower affinity for short-chain substrates (Km ≥6-fold higher) compared to those with ≥10 carbons, positioning it optimally for processing lengthy acyl chains [5].
Table 2: Enzymatic Handling of cis-4-Decenoyl-CoA in Mitochondria vs. Peroxisomes
Characteristic | Mitochondrial DECR1 | Peroxisomal DECR2 |
---|---|---|
EC Number | EC 1.3.1.34 | EC 1.3.1.34 |
Cofactor | NADPH | NADPH |
Molecular Hallmark | Tyr-Ser pair in active site | Aspartate-mediated water activation |
Substrate Preference | Medium-long chains (C10 optimal) | Very-long chains (≥C20) |
Km for Short Chains | Lower | ≥6-fold higher |
Structural Flexibility | Limited | Hinge movements accommodate long chains |
Physiological Consequence of Deficiency | Hypoglycemia, cold intolerance, hepatic steatosis | Not fully characterized (mouse models unavailable) |
The interorganelle crosstalk ensures complete degradation: peroxisomes shorten very-long-chain precursors to medium-chain intermediates like cis-4-decenoyl-CoA, which are exported to mitochondria for final oxidation to acetyl-CoA. Carnitine shuttle systems facilitate this transfer, though the exact transporters remain under investigation. Disruptions in either compartment manifest clinically—mitochondrial DECR defects cause fasting-induced hypoglycemia, while peroxisomal disorders may present with neurological impairment without acute metabolic crises [5] [8].
cis-4-Decenoyl-CoA and its carnitine ester derivative serve as critical diagnostic markers for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the most prevalent fatty acid oxidation disorder. During metabolic decompensation, MCADD patients exhibit plasma cis-4-decenoic acid concentrations reaching 222 μmol/L (vs. controls <0.4 μmol/L) due to enzymatic blockade at the medium-chain acyl-CoA dehydrogenase step [6]. This accumulation occurs because:
Table 3: Diagnostic Metabolites Associated with cis-4-Decenoyl-CoA Accumulation in Fatty Acid Oxidation Disorders
Disorder | Primary Enzyme Defect | Accumulating Metabolite | Concentration in Crisis | Detection Method |
---|---|---|---|---|
MCADD | Medium-chain acyl-CoA dehydrogenase | cis-4-Decenoylcarnitine (C10:1) | Plasma: 0.5–10 μmol/L (normal <0.1) | Tandem MS |
MCADD | Medium-chain acyl-CoA dehydrogenase | cis-4-Decenoic acid | Plasma: 6–222 μmol/L (normal <0.4) | GC/MS |
DECR Deficiency | Mitochondrial 2,4-dienoyl-CoA reductase | trans-2,cis-4-Decadienoylcarnitine | Significantly elevated in serum | HPLC-MS/MS |
VLCADD | Very-long-chain acyl-CoA dehydrogenase | cis-5-Tetradecenoylcarnitine (C14:1) | Plasma acylcarnitine profile | Tandem MS |
The synthesis of high-purity cis-4-decenoyl-CoA has enabled precise enzyme activity assays for diagnosing fatty acid oxidation disorders. Advanced protocols yield 75–78% purified acyl-CoA from coenzyme A trilithium salt using ion-exchange solid-phase extraction and reversed-phase semipreparative HPLC [2]. These substrates permit specific measurement of acyl-CoA dehydrogenase activities in tissues like skeletal muscle mitochondria, differentiating between deficiencies of SCAD, MCAD, and VLCAD based on substrate specificity profiles. For instance, reduced activity toward cis-4-decenoyl-CoA but normal activity with octanoyl-CoA suggests a defect in auxiliary enzymes rather than core dehydrogenases [2].
Beyond diagnostics, cis-4-decenoyl-CoA accumulation contributes to disease pathophysiology. In MCADD, elevated cis-4-decenoic acid disrupts mitochondrial functions, potentially explaining clinical observations like lactic acidosis and hepatosteatosis [4]. Mouse models of DECR deficiency demonstrate that incomplete unsaturated fatty acid oxidation causes energy deprivation despite unimpaired ketogenesis, leading to fasting hypoglycemia. This occurs because accumulated dienoyl-CoA intermediates:
Table 4: Key Research Findings on cis-4-Decenoyl-CoA in Disease Models
Study Model | Major Findings | Methodological Advance | Reference |
---|---|---|---|
DECR1-/- Mice | • Severe fasting hypoglycemia • Hepatic steatosis with unsaturated TG • Elevated serum C10:2 acylcarnitine • Cold intolerance | First genetic model of DECR deficiency | [8] |
Synthetic cis-4-Decenoyl-CoA | • 75–78% yield from CoASH • Purity confirmed by HPLC-UV-MS/MS/MS • Enables specific dehydrogenase assays | Optimized mixed anhydride synthesis in aqueous-organic solvent | [2] |
MCAD Patient Plasma Analysis | • 10–555x increase in cis-4-decenoic acid • Poor correlation with clinical severity • Marker specificity >97% | GC/MS with specific methylation | [6] |
Peroxisomal vs. Mitochondrial DECR | • Structural basis for chain-length specificity • Km differences for C6 vs. C10 substrates • Water participation in pDCR mechanism | Crystal structure at 1.84Å resolution | [5] |
These insights underscore cis-4-decenoyl-CoA's dual role as both a biomarker and a pathophysiological agent. Its quantification—whether as free acid, CoA ester, or carnitine derivative—has become integral to newborn screening programs, enabling early dietary management with medium-chain triglyceride (MCT) formulas and avoidance of fasting to prevent metabolic crises [4] [9]. Current research explores pharmacological chaperones and peroxisome proliferator-activated receptor (PPAR) agonists like bezafibrate to enhance residual enzyme activity, offering hope for ameliorating disorders involving this critical metabolite [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7